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molecular formula C12H8N2O2 B8522596 4-(2-Methyl-5-oxooxazol-4-ylidenemethyl)benzonitrile CAS No. 43229-82-9

4-(2-Methyl-5-oxooxazol-4-ylidenemethyl)benzonitrile

Cat. No. B8522596
M. Wt: 212.20 g/mol
InChI Key: NHXUQWNMPAHIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084250B2

Procedure details

Acetone (80.0 l) was introduced into a mixture of 4-formylbenzonitrile (15.0 kg, 114.5 mol), N-acetylglycine (19.2 kg, 162.4 mol) and anhydrous sodium acetate (9.4 kg, 114.5 mol) followed by introduction, with stirring, of acetic anhydride (35.0 l, 370.5 mol). The reaction mixture was stirred under reflux for 1 h. The resulting thin yellow suspension was cooled to 50° C. and ice-water (200 l) was added as quickly as possible, with stirring and cooling. The mixture was stirred at 20° C. for another 1 h. To isolate the product, the yellow suspension was pressed onto a centrifuge and washed with deionized water (75 l), isopropanol (40 l) and methyl-tert-butylether (75 l). The product was dried under reduced pressure at 40° C. Yield 18.17 kg (85.7 mol, 75.2% of theory). M.p.: 192–193° C.; MS (DCl): m/z=213 [M+H+]; 1H-NMR (DMSO-d6): δ=2.42 (s, 3H), 7.30 (s, 1H), 7.96 (d, 2H), 8.33 (d, 2H).
Quantity
35 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 L
Type
reactant
Reaction Step Two
Quantity
15 kg
Type
reactant
Reaction Step Three
Quantity
19.2 kg
Type
reactant
Reaction Step Three
Quantity
9.4 kg
Type
reactant
Reaction Step Three
Quantity
80 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=O.[C:11]([NH:14][CH2:15][C:16]([OH:18])=[O:17])(=O)[CH3:12].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>CC(C)=O>[CH3:12][C:11]1[O:18][C:16](=[O:17])[C:15](=[CH:1][C:3]2[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=2)[N:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
35 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
200 L
Type
reactant
Smiles
Step Three
Name
Quantity
15 kg
Type
reactant
Smiles
C(=O)C1=CC=C(C#N)C=C1
Name
Quantity
19.2 kg
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
9.4 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
80 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
To isolate the product
WASH
Type
WASH
Details
washed with deionized water (75 l), isopropanol (40 l) and methyl-tert-butylether (75 l)
CUSTOM
Type
CUSTOM
Details
The product was dried under reduced pressure at 40° C

Outcomes

Product
Name
Type
Smiles
CC=1OC(C(N1)=CC1=CC=C(C#N)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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